3-(3,5-Difluorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)propan-1-ol
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Overview
Description
3-(3,5-Difluorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)propan-1-ol is a synthetic organic compound that features a difluorophenyl group, a piperidine ring, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)propan-1-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via electrophilic aromatic substitution or other suitable methods.
Attachment of the Propanol Moiety: The final step involves the addition of the propanol group, which can be achieved through nucleophilic substitution or other appropriate reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism by which 3-(3,5-Difluorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)propan-1-ol exerts its effects involves interactions with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, influencing cellular signaling pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular excitability.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)-3-(4-piperidinyl)propan-1-ol: Lacks the methylsulfonyl group, which may affect its chemical properties and biological activity.
3-(3,5-Difluorophenyl)-3-(1-methylpiperidin-4-yl)propan-1-ol: Similar structure but without the sulfonyl group, leading to different reactivity and applications.
Uniqueness
The presence of the methylsulfonyl group in 3-(3,5-Difluorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)propan-1-ol imparts unique chemical and biological properties, making it distinct from other similar compounds. This group can influence the compound’s solubility, stability, and interactions with biological targets.
Properties
Molecular Formula |
C15H21F2NO3S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(3,5-difluorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)propan-1-ol |
InChI |
InChI=1S/C15H21F2NO3S/c1-22(20,21)18-5-2-11(3-6-18)15(4-7-19)12-8-13(16)10-14(17)9-12/h8-11,15,19H,2-7H2,1H3 |
InChI Key |
WPKOQTOQNBKYPW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(CCO)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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